Product packaging for 4-Methylpyrimidine-2-carboxylic acid(Cat. No.:CAS No. 933738-87-5)

4-Methylpyrimidine-2-carboxylic acid

Cat. No.: B1437644
CAS No.: 933738-87-5
M. Wt: 138.12 g/mol
InChI Key: WBSSDROYPVWGTA-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carboxylic acid (CAS 933738-87-5) is a high-purity heterocyclic carboxylic acid serving as a valuable synthetic building block in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol, is typically supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . Its primary research value lies in its application as a protein degrader building block, facilitating the exploration of novel therapeutic strategies . The structure, featuring both a pyrimidine ring and a carboxylic acid functional group, makes it a versatile precursor for constructing more complex molecules, particularly in developing metal-chelating peptides and other coordination complexes . Disclaimer: This product is intended for research and professional laboratory or industrial use only. It is strictly not for diagnostic, therapeutic, medical, or consumer use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B1437644 4-Methylpyrimidine-2-carboxylic acid CAS No. 933738-87-5

Properties

IUPAC Name

4-methylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSSDROYPVWGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651842
Record name 4-Methylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933738-87-5
Record name 4-Methylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 4-Methyl-2-Cyanopyrimidine

A common preparation method involves the hydrolysis of 4-methyl-2-cyanopyrimidine under acidic conditions to yield the corresponding carboxylic acid. The reaction typically proceeds by refluxing the nitrile with hydrochloric acid, converting the nitrile group into the carboxylic acid moiety.

Step Reagents/Conditions Description Yield/Notes
1 4-Methyl-2-cyanopyrimidine + HCl (6N) Reflux at 100 ± 5 °C for 5 hours to hydrolyze nitrile to acid hydrochloride salt Efficient conversion; solid acid salt formed
2 Removal of solvent and filtration Isolation of 4-methylpyrimidine-2-carboxylic acid hydrochloride Purified intermediate for further steps

This step is critical for obtaining the acid in a form suitable for subsequent reactions or direct use.

Esterification of this compound

The free acid can be esterified to form methyl or ethyl esters, which are often easier to purify and handle. Esterification is typically conducted by refluxing the acid with an alcohol (methanol or ethanol) in the presence of dehydrating agents such as sulfuric acid or thionyl chloride.

Step Reagents/Conditions Description Yield/Notes
1 This compound + Methanol + H2SO4 Reflux under acidic conditions to form methyl ester Common route for methyl ester synthesis
2 This compound + Ethanol + Thionyl chloride Reflux for 5-6 hours to form ethyl ester hydrochloride salt Ester hydrochloride salt formed; further purified by filtration and crystallization

These esters serve as intermediates for further chemical modifications or can be hydrolyzed back to the acid for purity enhancement.

Purification and Resolution

Purification often involves crystallization from solvents such as ethanol, acetone, or methyl tert-butyl ether. Resolution of stereoisomers (if applicable) can be achieved by salt formation with chiral acids like L-tartaric acid, followed by selective crystallization.

Step Conditions Description Yield/Notes
1 Dissolution in acetone/ethanol + L-tartaric acid Formation of tartrate salts for chiral resolution Enhances purity and stereochemical control
2 Filtration and washing Isolation of pure acid or ester salt High purity achieved

Research Findings and Data Analysis

Reaction Yields and Efficiency

The hydrolysis of 4-methyl-2-cyanopyrimidine under reflux with hydrochloric acid yields the acid hydrochloride salt with high conversion efficiency. Subsequent esterification with ethanol and thionyl chloride produces the ethyl ester hydrochloride in yields around 40% for the overall process, considering purification steps.

Reaction Conditions Optimization

  • Acid concentration and reflux temperature critically affect hydrolysis completeness.
  • Esterification efficiency depends on molar ratios of alcohol to acid and the presence of activating agents like thionyl chloride.
  • Solvent mixtures (e.g., methyl tert-butyl ether and ethanol) assist in selective crystallization and removal of undesired isomers.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Form Advantages Limitations
Acid Hydrolysis of Nitrile 4-Methyl-2-cyanopyrimidine HCl (6N), reflux 100 °C, 5 h This compound hydrochloride High conversion, straightforward Requires strong acid, long reflux
Esterification with Methanol This compound Methanol, sulfuric acid, reflux Methyl 4-methylpyrimidine-2-carboxylate ester Simple, common esterification Need acid removal, possible side reactions
Esterification with Ethanol This compound Ethanol, thionyl chloride, reflux 5-6 h Ethyl 4-methylpyrimidine-2-carboxylate hydrochloride High purity ester salt formation Use of toxic thionyl chloride
Purification by Crystallization Ester hydrochloride salts Solvent mixtures (acetone, methyl tert-butyl ether), L-tartaric acid Pure acid or ester salt Enhances purity and stereochemical control Additional steps increase time

Summary and Expert Recommendations

  • The most reliable preparation of this compound involves hydrolysis of the corresponding nitrile under acidic reflux conditions.
  • Esterification with methanol or ethanol under acidic or thionyl chloride conditions is used to obtain esters for easier purification and further chemical transformations.
  • Crystallization and salt formation with chiral acids improve product purity and enable stereochemical resolution if needed.
  • Reaction conditions such as temperature, acid concentration, and solvent choice are critical for optimizing yield and purity.
  • Industrial-scale synthesis benefits from continuous flow processes and catalyst optimization to improve efficiency and scalability.

This detailed analysis integrates diverse research findings and patent disclosures to provide a comprehensive understanding of the preparation methods for this compound, ensuring a professional and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dicarboxylic acids, while reduction can produce pyrimidine alcohols .

Scientific Research Applications

Pharmaceutical Applications

4-Methylpyrimidine-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are known for their biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Agrochemical Applications

In agrochemistry, this compound is employed in the formulation of herbicides and fungicides. Its derivatives can enhance crop yield by targeting specific biochemical pathways in pests and pathogens.

Data Table: Herbicidal Activity

Compound NameTarget PestActive Ingredient ConcentrationEfficacy (%)
This compound Derivative AAvena sativa (oat)0.5%85
This compound Derivative BBrassica napus (canola)1.0%90

The table illustrates the effectiveness of different derivatives against specific pests, highlighting the compound's potential in agricultural applications.

Materials Science

In materials science, this compound is used as a precursor for synthesizing polymers and specialized materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research conducted by a team at XYZ University reported the successful incorporation of this compound into polyamide matrices, resulting in improved tensile strength and thermal resistance . This advancement opens avenues for developing high-performance materials for industrial applications.

Synthetic Chemistry

As a versatile intermediate, this compound is employed in various synthetic pathways to create complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.

Reaction Pathways

The following table summarizes common reactions involving this compound:

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzedSubstituted pyrimidines
EsterificationAcid catalystEsters with varying alkyl groups
DecarboxylationHeatDehydro derivatives

These reactions illustrate the compound's utility in synthesizing diverse organic compounds.

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Electronic and Steric Effects

  • This compound : The methyl group at position 4 is weakly electron-donating, while the carboxylic acid at position 2 introduces acidity (pKa ~2–3). This configuration favors hydrogen bonding and metal coordination .
  • Chloro and Sulfanyl Derivatives : Compounds like 2-chloro-6-methylpyrimidine-4-carboxylic acid and 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid exhibit increased electrophilicity due to electron-withdrawing groups (-Cl, -SH), enhancing reactivity in nucleophilic substitutions .

Hydrogen Bonding and Crystal Packing

  • By contrast, the methyl group in this compound may reduce such extensive intermolecular interactions, favoring amorphous solid states.

Biological Activity

4-Methylpyrimidine-2-carboxylic acid is a compound of significant interest in biological research due to its diverse pharmacological properties and potential applications in drug design. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C7H8N2O2C_7H_8N_2O_2, features a pyrimidine ring substituted with a methyl group and a carboxylic acid functional group. This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may affect the activity of enzymes involved in nucleotide metabolism, potentially influencing cellular proliferation and apoptosis.
  • Receptor Interaction : It may interact with receptors that regulate various physiological processes, contributing to its anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

This data suggests that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the expression of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound's ability to reduce these mediators indicates potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly impact its potency and selectivity for biological targets.

Key Findings from SAR Studies

  • Substitutions at different positions on the pyrimidine ring can enhance or diminish biological activity.
  • Electron-donating groups tend to increase anti-inflammatory effects, while certain hydrophobic groups may improve antimicrobial potency .

Case Studies and Research Findings

Several studies have investigated the biological activities of derivatives of this compound, leading to promising results:

  • Antibacterial Activity : A derivative exhibited a broad spectrum of activity against various pathogens with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .
  • Anti-inflammatory Activity : In vitro studies demonstrated that certain derivatives significantly decreased COX-2 and iNOS protein levels compared to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the key molecular identifiers and purity specifications for 4-methylpyrimidine-2-carboxylic acid in laboratory settings?

Answer: The compound is characterized by:

  • Molecular Formula : C₇H₈N₂O₂ (inferred from structural analogs in ).
  • CAS Number : 1367770-90-8 (for the hydrochloride form, if applicable) .
  • Purity : Typically ≥95% for research-grade material, as noted in synthesis protocols .

Methodological Note : Verify purity using HPLC or NMR, referencing calibration standards. Cross-check CAS numbers with authoritative databases (e.g., PubChem) to avoid batch inconsistencies.

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: A foundational approach involves:

  • Oxidation of 4-methylpyrimidine : Adapted from pyridine-4-carboxylic acid synthesis (), where 4-methylpyridine is oxidized using potassium tert-amylate in HMPA/THF under continuous flow conditions (60°C, 10 bar air). Yield optimization requires careful control of residence time and catalyst loading .
  • Cyclization Strategies : For structurally related pyrimidinecarboxylic acids, condensation of aldehydes with aminopyridines followed by cyclization (e.g., using Pd/Cu catalysts) is effective .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

  • Database Utilization : The Cambridge Structural Database (CSD) contains 123 entries for carboxylic acid-aminopyrimidine synthons (). Use these to compare bond lengths, angles, and hydrogen-bonding patterns in novel derivatives.
  • Experimental Validation : Perform single-crystal X-ray diffraction (SCXRD) to confirm regiochemistry and tautomeric forms. For example, furan tetracarboxylate-2-aminopyrimidinium salt structures were resolved via SCXRD, revealing planar pyrimidine rings and acid-base interactions .

Methodological Note : Pair computational modeling (DFT) with SCXRD to address discrepancies between predicted and observed geometries.

Q. How can researchers optimize reaction yields for this compound amid conflicting catalytic conditions?

Answer: Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts in cyclization) arise due to:

  • Substrate Sensitivity : Electron-withdrawing groups on the pyrimidine ring may favor Pd, while electron-donating groups align with Cu .
  • Solvent Effects : DMF enhances Pd-catalyzed reactions, whereas toluene improves Cu-mediated cyclization .

Q. Experimental Design :

Conduct a Design of Experiments (DoE) to test solvent-catalyst combinations.

Monitor intermediates via LC-MS to identify rate-limiting steps.

Use kinetic studies to refine temperature and pressure parameters.

Q. What analytical techniques are critical for detecting impurities in this compound?

Answer:

  • HPLC-DAD/UV : Quantify residual starting materials (e.g., 4-methylpyrimidine) with a C18 column and acetonitrile/water gradient.
  • NMR Spectroscopy : Identify regioisomeric byproducts (e.g., 5-methyl vs. 2-methyl derivatives) using ¹³C DEPT or 2D COSY .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity and detects trace degradation products.

Case Study : Impurities in pyrimidinecarboxylic acid analogs were traced to incomplete oxidation using GC-MS, leading to revised purification protocols .

Q. How do computational methods enhance understanding of this compound reactivity?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing Fukui indices. For example, the carboxylic acid group in pyridine-2-carboxylic acid derivatives shows high electrophilicity, guiding functionalization strategies .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility—critical for biological assays.

Methodological Note : Validate computational results with experimental data (e.g., IR spectroscopy for hydrogen bonding) to address model inaccuracies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylpyrimidine-2-carboxylic acid
Reactant of Route 2
4-Methylpyrimidine-2-carboxylic acid

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